9-Bromo-10-fluoro Ofloxacin
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Overview
Description
9-Bromo-10-fluoro Ofloxacin: is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the addition of bromine and fluorine atoms to the ofloxacin structure, which potentially enhances its antibacterial properties. The molecular formula of this compound is C13H9BrFNO4 , and it has a molecular weight of 342.117 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-fluoro Ofloxacin involves the bromination and fluorination of ofloxacin. The process typically starts with the preparation of ofloxacin, followed by selective bromination and fluorination at specific positions on the molecule. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in a controlled environment to maintain the integrity of the compound and to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-fluoro Ofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, fluorine sources, often in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
9-Bromo-10-fluoro Ofloxacin has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential antibacterial properties and its effects on bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 9-Bromo-10-fluoro Ofloxacin is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound, a widely used fluoroquinolone antibiotic.
Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of antibacterial activity.
Uniqueness
9-Bromo-10-fluoro Ofloxacin is unique due to the presence of both bromine and fluorine atoms, which may enhance its antibacterial properties compared to its parent compound, ofloxacin. The addition of these halogens can potentially improve the compound’s stability, bioavailability, and efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C13H9BrFNO4 |
---|---|
Molecular Weight |
342.12 g/mol |
IUPAC Name |
7-bromo-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19) |
InChI Key |
GFVDASSFMPJQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)Br)C(=O)O |
Origin of Product |
United States |
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